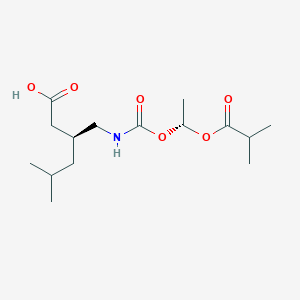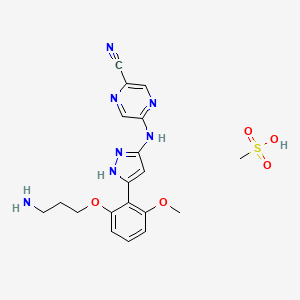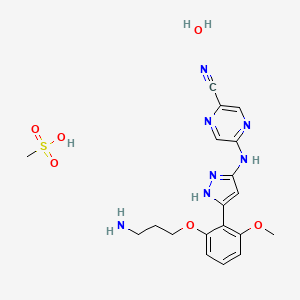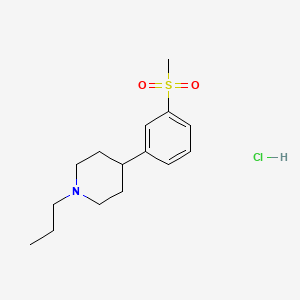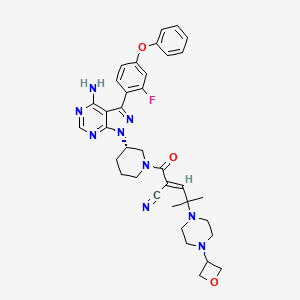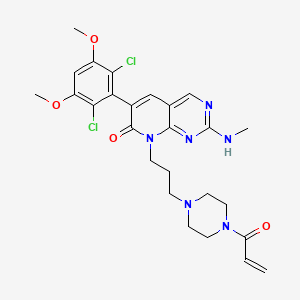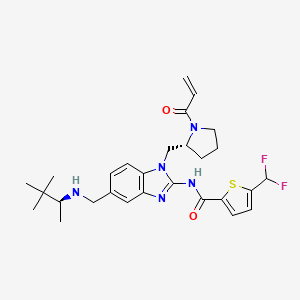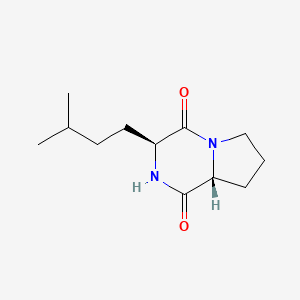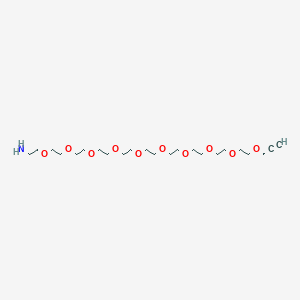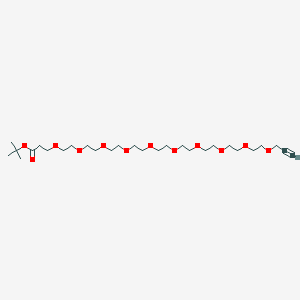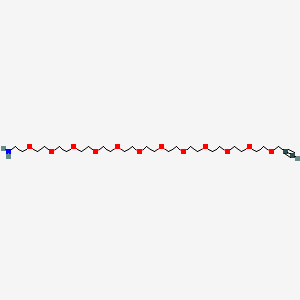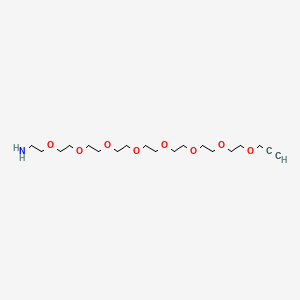
Propargyl-PEG8-amine
概述
描述
Propargyl-PEG8-amine is a compound that combines a propargyl group with a polyethylene glycol chain terminated by an amine group. The propargyl group is characterized by a triple bond between carbon atoms, which imparts unique reactivity to the molecule. The polyethylene glycol chain, consisting of eight ethylene glycol units, provides hydrophilicity and flexibility, making the compound suitable for various applications in chemistry, biology, and medicine.
作用机制
Target of Action
Propargyl-PEG8-amine is a PEG derivative containing a propargyl group and an amine group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in various biochemical reactions, serving as key intermediates in the formation of stable amide bonds .
Mode of Action
The amine group in this compound readily reacts with its targets (carboxylic acids, activated NHS esters, and carbonyls) under coupling conditions to form stable amide bonds . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl group is a highly versatile moiety, and its introduction into small-molecule building blocks can lead to the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Result of Action
The result of this compound’s action is the formation of stable amide bonds and triazole linkages . These linkages can be used to connect different molecular fragments, thereby constructing complex and ordered molecular structures . This ability to couple different molecular fragments makes this compound a highly efficient coupling agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvent-free synthesis of propargylamines has been highlighted as a green approach, which is very relevant in today’s context . Furthermore, the stability of this compound could potentially be influenced by factors such as temperature, pH, and the presence of other reactive species in the environment.
生化分析
Biochemical Properties
The amine group in Propargyl-PEG8-amine is reactive with carboxylic acids, activated NHS esters, and carbonyls (such as ketones and aldehydes), forming stable amide bonds . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole .
Cellular Effects
The cellular effects of this compound are largely dependent on the biomolecules it is conjugated to via its reactive groups. As a PEG linker, it can enhance the solubility, stability, and half-life of conjugated biomolecules, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its ability to form stable covalent bonds with various biomolecules. This allows it to serve as a linker, facilitating the attachment of different functional groups or biomolecules to each other .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings would depend on the specific conditions of the experiment, including temperature, pH, and the presence of other reactive substances. As a PEG derivative, it is generally stable under physiological conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models would largely depend on the specific biomolecules it is conjugated to. As such, dosage effects would vary widely and would need to be determined empirically for each specific application .
Metabolic Pathways
As a synthetic compound, this compound is not naturally involved in any metabolic pathways. Once conjugated to a biomolecule, it could potentially influence the metabolic pathways that the biomolecule is involved in .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on the specific biomolecules it is conjugated to. PEGylation can enhance the systemic circulation time of biomolecules, thereby influencing their distribution .
Subcellular Localization
The subcellular localization of this compound would be determined by the specific biomolecules it is conjugated to. For instance, if conjugated to a protein with a nuclear localization signal, it could be directed to the nucleus .
准备方法
Synthetic Routes and Reaction Conditions
Propargyl-PEG8-amine can be synthesized through a multi-step process involving the coupling of a propargyl group with a polyethylene glycol chain. One common method involves the reaction of propargyl bromide with polyethylene glycol, followed by the introduction of an amine group. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like tetrahydrofuran. The reaction conditions include moderate temperatures and stirring to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts, such as copper or palladium complexes, can further enhance the efficiency of the synthesis. The final product is purified through techniques like column chromatography or recrystallization.
化学反应分析
Types of Reactions
Propargyl-PEG8-amine undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond in the propargyl group can be reduced to a double or single bond.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.
Substitution: Halogenated compounds and bases like sodium hydride are commonly used.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amines.
科学研究应用
Propargyl-PEG8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of polymers and coatings with specific properties.
相似化合物的比较
Similar Compounds
Propargyl-PEG4-amine: Shorter polyethylene glycol chain, leading to different solubility and flexibility properties.
Propargyl-PEG12-amine: Longer polyethylene glycol chain, offering enhanced hydrophilicity and reduced steric hindrance.
Azido-PEG8-amine: Contains an azido group instead of a propargyl group, resulting in different reactivity and applications.
Uniqueness
Propargyl-PEG8-amine stands out due to its balanced chain length, providing an optimal combination of hydrophilicity and flexibility. The presence of the propargyl group allows for unique reactivity, making it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYYOUVXTIUMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
